molecular formula C18H16F2N2O3 B2465709 N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide CAS No. 1355513-03-9

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide

Cat. No. B2465709
CAS RN: 1355513-03-9
M. Wt: 346.334
InChI Key: FZLVSAHBAYTIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide, commonly known as DFN-15, is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFN-15 belongs to the class of benzamide derivatives and is structurally similar to other compounds that have been used as drugs for various medical conditions.

Mechanism of Action

The exact mechanism of action of DFN-15 is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and spinal cord. DFN-15 has been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain and inflammation. The compound has also been shown to modulate the activity of the TRPV1 receptor, which is involved in the transmission of pain signals. By modulating the activity of these receptors, DFN-15 may reduce pain and inflammation.
Biochemical and Physiological Effects
DFN-15 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. DFN-15 has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in the regulation of pain and inflammation. In addition, DFN-15 has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in pain transmission.

Advantages and Limitations for Lab Experiments

DFN-15 has several advantages and limitations for lab experiments. One advantage is that the compound has been shown to be effective in reducing pain and inflammation in animal models of various medical conditions. This makes DFN-15 a promising candidate for further investigation in clinical trials. Another advantage is that DFN-15 has a relatively simple chemical structure, which makes it easy to synthesize and modify for further investigation.
One limitation of DFN-15 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Another limitation is that the compound has not been extensively studied in humans, so its safety and efficacy are not well-established.

Future Directions

There are several future directions for the investigation of DFN-15. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective therapies for pain and inflammation. Another direction is to investigate the safety and efficacy of DFN-15 in clinical trials, which may lead to its approval as a drug for various medical conditions. Additionally, further investigation of the chemical structure of DFN-15 may lead to the development of more potent and selective compounds for the treatment of pain and inflammation.
Conclusion
DFN-15 is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. DFN-15 has also been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and migraine headaches. The compound has several advantages and limitations for lab experiments, and there are several future directions for its investigation. Further research on DFN-15 may lead to the development of more effective therapies for pain and inflammation.

Synthesis Methods

The synthesis of DFN-15 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of DFN-15 are 2,4-difluorobenzonitrile and 3-(2-methoxyethoxy)benzoyl chloride. These two compounds are reacted in the presence of a base and a solvent to form the intermediate product, which is then further reacted with methylamine to form the final product, DFN-15. The synthesis of DFN-15 has been reported in the literature, and the compound has been synthesized using various methods.

Scientific Research Applications

DFN-15 has been extensively studied for its potential therapeutic applications in various medical conditions. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. DFN-15 has also been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and migraine headaches. The compound has been shown to be effective in reducing pain and inflammation in animal models of these conditions.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-24-7-8-25-14-4-2-3-12(9-14)18(23)22-17(11-21)15-6-5-13(19)10-16(15)20/h2-6,9-10,17H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVSAHBAYTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.